
(+)-Norlirioferine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Norlirioferine is a naturally occurring alkaloid found in certain plant species It is known for its unique chemical structure and potential biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Norlirioferine typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired stereochemistry. The reaction conditions often involve controlled temperatures and pH levels to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods optimized for high yield and cost-effectiveness. The choice of method depends on the availability of raw materials and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (+)-Norlirioferine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides, under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
(+)-Norlirioferine has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (+)-Norlirioferine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, this compound may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(+)-Norlirioferine can be compared with other similar alkaloids, such as:
Lirioferine: Another alkaloid with similar structural features but different biological activities.
Nuciferine: Known for its sedative and antipsychotic properties, differing in its mechanism of action.
Boldine: An alkaloid with antioxidant and hepatoprotective effects, highlighting the diversity of biological activities among similar compounds.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which distinguish it from other related compounds.
Eigenschaften
Molekularformel |
C19H21NO4 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(6aS)-1,2,9-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol |
InChI |
InChI=1S/C19H21NO4/c1-22-15-8-11-6-13-17-10(4-5-20-13)7-16(23-2)19(24-3)18(17)12(11)9-14(15)21/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
VHFFCCOFVYXCRX-ZDUSSCGKSA-N |
Isomerische SMILES |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)O)OC)NCCC3=C1)OC |
Kanonische SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)O)OC)NCCC3=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
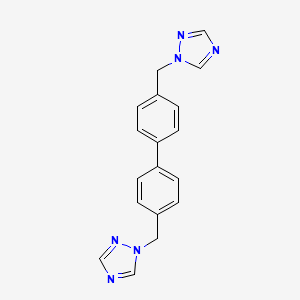

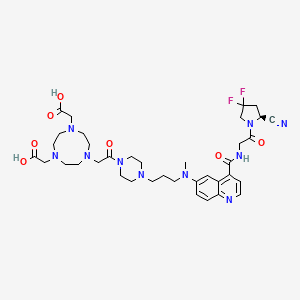

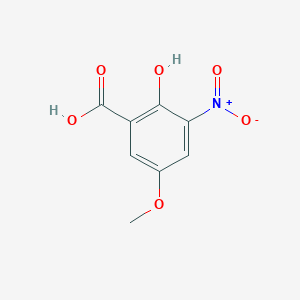
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
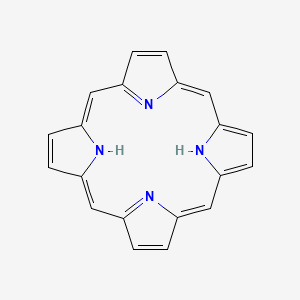



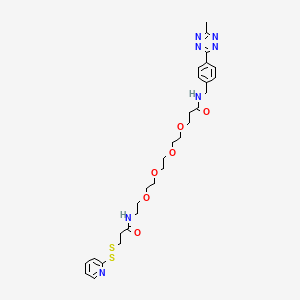
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
